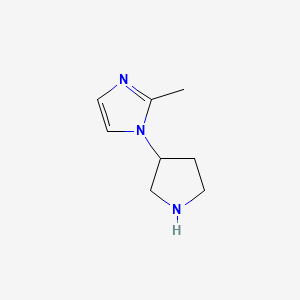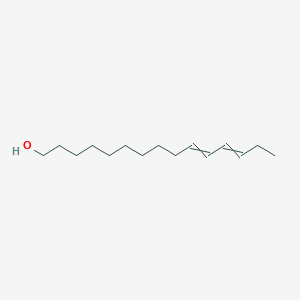![molecular formula C13H20OS B14495599 4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol CAS No. 64096-99-7](/img/structure/B14495599.png)
4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol is an organic compound with a phenolic structure It is characterized by the presence of a tert-butyl group and a propan-2-ylsulfanyl group attached to the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol can be synthesized through several methods. One common approach involves the alkylation of phenol with isobutene in the presence of an acid catalyst . This reaction typically yields 4-tert-butylphenol as a major product. Further functionalization can be achieved by introducing the propan-2-ylsulfanyl group through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation and thiolation processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinones, alcohols, and halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is used in the production of epoxy resins, curing agents, and polycarbonate resins.
Mecanismo De Acción
The mechanism of action of 4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways. The propan-2-ylsulfanyl group may also contribute to its overall reactivity and interaction with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: Shares the tert-butyl group but lacks the propan-2-ylsulfanyl group.
2-tert-Butyl-4-(2-phenylpropan-2-yl)phenol: Contains a phenylpropan-2-yl group instead of the propan-2-ylsulfanyl group.
4-tert-Butyl-2-chlorophenol: Has a chlorine atom instead of the propan-2-ylsulfanyl group.
Propiedades
Número CAS |
64096-99-7 |
|---|---|
Fórmula molecular |
C13H20OS |
Peso molecular |
224.36 g/mol |
Nombre IUPAC |
4-tert-butyl-2-propan-2-ylsulfanylphenol |
InChI |
InChI=1S/C13H20OS/c1-9(2)15-12-8-10(13(3,4)5)6-7-11(12)14/h6-9,14H,1-5H3 |
Clave InChI |
XLNCMMSZZRXGBC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC1=C(C=CC(=C1)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one](/img/structure/B14495516.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine](/img/structure/B14495523.png)
![3-[Methyl(trimethylsilyl)amino]propanenitrile](/img/structure/B14495527.png)
![3-[(2,2,4,4-Tetramethylpentan-3-yl)sulfanyl]propanal](/img/structure/B14495535.png)

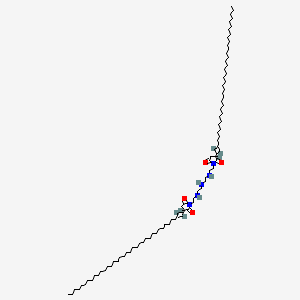
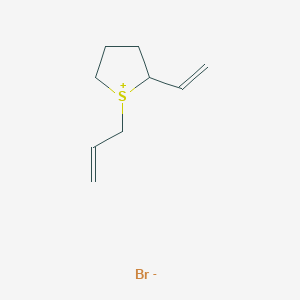
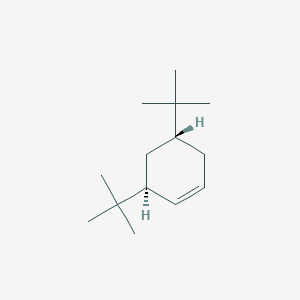
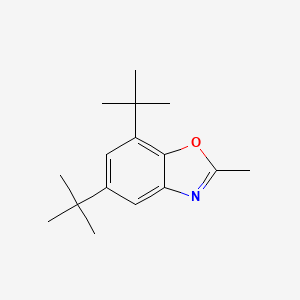
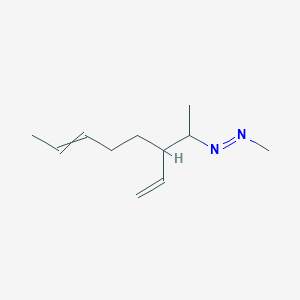
![N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495567.png)

